molecular formula C19H14Cl2N2O3 B2838237 1-[(Naphthalen-1-yl)carbamoyl]ethyl 3,6-dichloropyridine-2-carboxylate CAS No. 1008937-29-8

1-[(Naphthalen-1-yl)carbamoyl]ethyl 3,6-dichloropyridine-2-carboxylate

Cat. No. B2838237
CAS RN: 1008937-29-8
M. Wt: 389.23
InChI Key: KBANFLRGQFLAQE-UHFFFAOYSA-N
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Description

1-[(Naphthalen-1-yl)carbamoyl]ethyl 3,6-dichloropyridine-2-carboxylate, also known as NCE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. NCE belongs to the class of pyridine carboxylates and has been extensively studied for its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of 1-[(Naphthalen-1-yl)carbamoyl]ethyl 3,6-dichloropyridine-2-carboxylate involves the inhibition of various enzymes and signaling pathways that are involved in cancer cell proliferation and survival. 1-[(Naphthalen-1-yl)carbamoyl]ethyl 3,6-dichloropyridine-2-carboxylate has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which promote inflammation and tumor growth.
Biochemical and Physiological Effects
1-[(Naphthalen-1-yl)carbamoyl]ethyl 3,6-dichloropyridine-2-carboxylate has been found to exhibit various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. 1-[(Naphthalen-1-yl)carbamoyl]ethyl 3,6-dichloropyridine-2-carboxylate has also been found to inhibit the migration and invasion of cancer cells, which is an important step in the metastasis of cancer.

Advantages and Limitations for Lab Experiments

1-[(Naphthalen-1-yl)carbamoyl]ethyl 3,6-dichloropyridine-2-carboxylate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has been extensively studied for its mechanism of action and physiological effects, which makes it a valuable tool for cancer research. However, one limitation of 1-[(Naphthalen-1-yl)carbamoyl]ethyl 3,6-dichloropyridine-2-carboxylate is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 1-[(Naphthalen-1-yl)carbamoyl]ethyl 3,6-dichloropyridine-2-carboxylate. One potential direction is the development of 1-[(Naphthalen-1-yl)carbamoyl]ethyl 3,6-dichloropyridine-2-carboxylate derivatives with improved solubility and bioavailability. Another direction is the investigation of the potential use of 1-[(Naphthalen-1-yl)carbamoyl]ethyl 3,6-dichloropyridine-2-carboxylate in combination with other anti-cancer agents to enhance its therapeutic efficacy. Additionally, further studies are needed to investigate the potential use of 1-[(Naphthalen-1-yl)carbamoyl]ethyl 3,6-dichloropyridine-2-carboxylate in the treatment of other diseases, such as inflammatory disorders and microbial infections.
Conclusion
In conclusion, 1-[(Naphthalen-1-yl)carbamoyl]ethyl 3,6-dichloropyridine-2-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been extensively studied for its mechanism of action and physiological effects, particularly in the field of cancer research. Although there are some limitations to its use in lab experiments, 1-[(Naphthalen-1-yl)carbamoyl]ethyl 3,6-dichloropyridine-2-carboxylate remains a valuable tool for scientific research and has several potential future directions for investigation.

Synthesis Methods

The synthesis of 1-[(Naphthalen-1-yl)carbamoyl]ethyl 3,6-dichloropyridine-2-carboxylate involves the reaction of 3,6-dichloropyridine-2-carboxylic acid with N-(naphthalen-1-yl) ethylenediamine in the presence of a coupling agent. The resulting compound is then treated with ethyl chloroformate to yield the final product, 1-[(Naphthalen-1-yl)carbamoyl]ethyl 3,6-dichloropyridine-2-carboxylate.

Scientific Research Applications

1-[(Naphthalen-1-yl)carbamoyl]ethyl 3,6-dichloropyridine-2-carboxylate has been studied for its potential therapeutic applications in various scientific fields. It has been found to possess anti-inflammatory, anti-tumor, and anti-microbial properties. 1-[(Naphthalen-1-yl)carbamoyl]ethyl 3,6-dichloropyridine-2-carboxylate has been extensively studied for its potential use in cancer treatment, where it has been found to inhibit the growth of cancer cells and induce apoptosis.

properties

IUPAC Name

[1-(naphthalen-1-ylamino)-1-oxopropan-2-yl] 3,6-dichloropyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2N2O3/c1-11(26-19(25)17-14(20)9-10-16(21)23-17)18(24)22-15-8-4-6-12-5-2-3-7-13(12)15/h2-11H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBANFLRGQFLAQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC2=CC=CC=C21)OC(=O)C3=C(C=CC(=N3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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